8-Dimethylamino-1-methyladenine
Description
Structure
3D Structure
Properties
CAS No. |
148019-91-4 |
|---|---|
Molecular Formula |
C8H12N6 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-imino-N,N,1-trimethyl-7H-purin-8-amine |
InChI |
InChI=1S/C8H12N6/c1-13(2)8-11-5-6(9)14(3)4-10-7(5)12-8/h4,9H,1-3H3,(H,11,12) |
InChI Key |
VPCUWJQRQHYZJI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C1=N)NC(=N2)N(C)C |
Isomeric SMILES |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
Canonical SMILES |
CN1C=NC2=NC(=NC2=C1N)N(C)C |
Synonyms |
8-dimethylamino-1-methyladenine |
Origin of Product |
United States |
Synthesis and Chemical Modification Strategies for 8 Dimethylamino 1 Methyladenine and Its Derivatives
Synthetic Methodologies for 8-Dimethylamino-1-methyladenine
The synthesis of this compound can be achieved through a couple of primary synthetic routes. These methods generally involve the initial preparation of a suitably substituted purine (B94841) core, followed by the introduction of the dimethylamino and methyl groups at the C8 and N1 positions, respectively.
One common approach involves the direct modification of an 8-halopurine precursor. For instance, starting with an 8-bromopurine analog, a nucleophilic substitution reaction can be employed to introduce the dimethylamino group at the 8-position. This is followed by methylation at the N1 position. A study on the synthesis of related 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs highlights two general synthetic strategies that can be adapted for this purpose:
Direct modification at the 8-position: This involves starting with an 8-bromopurine acyclic nucleotide analog and subsequently introducing the desired amino group. nih.gov
Alkylation of an 8-modified purine base: This strategy involves first creating the 8-substituted purine base and then alkylating it with an appropriate side chain. nih.gov
For the synthesis of this compound specifically, one could envision a pathway starting from 8-bromoadenine (B57524). The 8-bromo derivative serves as a versatile intermediate for the introduction of various substituents at this position.
Design and Synthesis of 8-Substituted Adenine (B156593) Derivatives
The design and synthesis of 8-substituted adenine derivatives are crucial for developing compounds with tailored properties. The introduction of different functional groups at the C8 position of the adenine ring can significantly influence the molecule's chemical reactivity, and biological activity.
A key precursor for many 8-substituted adenines is 8-bromoadenine . Its synthesis from adenine provides a gateway to a wide range of derivatives. nih.gov For example, 8-bromoadenine can be converted to 6-amino-7(H)-purine-8(9H)-thione, which can then be further modified. nih.gov This highlights a common strategy: the use of a leaving group, such as a halogen, at the 8-position to facilitate nucleophilic substitution reactions.
The synthesis of various 8-substituted 2'-deoxyadenosine-5'-triphosphates (dATPs), such as 8-bromo-dATP, 8-methyl-dATP, and 8-phenyl-dATP, further illustrates the versatility of this approach. rsc.org These syntheses demonstrate that a range of alkyl, aryl, and halogen groups can be introduced at the 8-position, each potentially conferring unique characteristics to the resulting molecule. The synthesis of N6 derivatives of 8-azapurine, while involving a different heterocyclic core, also showcases synthetic strategies like nucleophilic substitution, diazotization, and amination that are broadly applicable to purine chemistry. nih.gov
| Precursor Compound | Reagents and Conditions | 8-Substituted Product | Reference |
| Adenine | Published procedure by Janeba | 8-Bromoadenine | nih.gov |
| 8-Bromoadenine | Thiourea, n-butanol, reflux | 6-Amino-7(H)-purine-8(9H)-thione | nih.gov |
| 6-Amino-7H-purine-8(9)H-thione | Methyl iodide, 1.5 M KOH | 8-Thiomethyladenine | nih.gov |
| dATP | Not specified | 8-Bromo-dATP, 8-Methyl-dATP, 8-Phenyl-dATP | rsc.org |
Derivatization Techniques for Enhanced Research Utility
To expand the utility of this compound in research, various derivatization techniques can be employed. These modifications can introduce reporter groups for detection or enable the incorporation of the molecule into larger, more complex structures.
Chemical Labeling for Analytical Detection
Chemical labeling is a powerful tool for the analytical detection of molecules in biological and chemical systems. For a compound like this compound, several labeling strategies can be envisioned.
Fluorescent Labeling: One common method is the introduction of a fluorescent tag. This can be achieved by reacting the adenine analog with a fluorescent dye that has a reactive group. For example, reagents like 9-fluorenylmethyl chloroformate (FMOC) are used to derivatize amino groups, rendering them fluorescently detectable. jascoinc.com While this compound itself does not have a primary or secondary amine for direct reaction with FMOC, a synthetic strategy could be designed to incorporate a reactive handle for subsequent labeling.
Photoaffinity Labeling: Another powerful technique is photoaffinity labeling. This involves incorporating a photoactivatable group, such as an azido (B1232118) group, into the molecule. nih.gov Upon UV irradiation, this group forms a highly reactive nitrene that can covalently bind to nearby molecules, allowing for the identification of binding partners. An azido group could potentially be introduced at a different position on the purine ring or on a substituent attached to the 8-dimethylamino group.
Click Chemistry: "Click chemistry" provides a highly efficient and specific method for labeling. This approach typically involves the reaction between an azide (B81097) and an alkyne. A synthetic derivative of this compound bearing either an azide or an alkyne functionality could be prepared, allowing for its conjugation to a wide variety of reporter molecules, such as biotin (B1667282) or fluorescent dyes.
| Labeling Technique | Principle | Potential Application for this compound | References |
| Fluorescent Labeling | Covalent attachment of a fluorescent dye. | Introduction of a fluorophore for detection in assays. | jascoinc.comrsc.org |
| Photoaffinity Labeling | Incorporation of a photoactivatable group for covalent cross-linking. | Identifying binding partners in biological systems. | nih.gov |
| Click Chemistry | Highly efficient and specific azide-alkyne cycloaddition. | Conjugation to a wide range of reporter molecules. | rsc.org |
Incorporation into Complex Molecular Architectures
The incorporation of modified nucleosides like this compound into larger molecules, particularly oligonucleotides, is of significant interest for studying nucleic acid structure and function.
Solid-Phase Oligonucleotide Synthesis: The most common method for this is automated solid-phase synthesis using phosphoramidite (B1245037) chemistry. wikipedia.org To incorporate this compound into a DNA or RNA strand, it would first need to be converted into its corresponding phosphoramidite building block. This involves protecting the exocyclic amino group (if necessary, though the dimethylamino group is tertiary) and the hydroxyl groups of the sugar moiety, and then reacting the 5'-hydroxyl with a phosphitylating agent. wikipedia.orgresearchgate.net
The process of incorporating modified bases into oligonucleotides is well-established and allows for the site-specific placement of the modified nucleoside within a defined sequence. springernature.com This enables detailed studies on how the modification affects the structure, stability, and biological function of the nucleic acid. The use of modified natural bases in aptamers, for instance, has been shown to enhance their binding affinity and stability. mdpi.com
The synthesis of a reactive ATP analog, N6-(6-bromoacetamidohexyl)-AMP.PCP, for affinity labeling of ATP-binding sites in enzymes, provides another example of how modified adenine derivatives can be used to probe complex biological systems. nih.gov A similar strategy could be employed with a derivatized form of this compound to investigate its interactions within larger molecular architectures.
Molecular Recognition and Interaction Mechanisms of 8 Dimethylamino 1 Methyladenine
Interaction with the 1-Methyladenine (B1486985) Receptor System in Starfish Oocytes
The maturation of starfish oocytes is a well-established model for studying cell cycle control, a process triggered by the natural hormone 1-methyladenine. The investigation of 1-methyladenine analogues, such as 8-Dimethylamino-1-methyladenine, has been instrumental in mapping the essential molecular interactions with the stereospecific receptors located on the oocyte plasma membrane.
The binding of ligands to the 1-methyladenine receptor is a highly specific process, governed by the structural features of the adenine (B156593) derivative. Systematic modifications of 1-methyladenine have revealed key determinants for receptor affinity and agonist versus antagonist activity. This compound has been identified as a potent antagonist of the natural hormone.
The introduction of a dimethylamino group at the C8 position of 1-methyladenine significantly alters its interaction with the receptor. While the N1-methyl group is crucial for activity, modifications at other positions modulate the binding affinity and functional outcome. The stereospecificity of the receptor is evident from the differential activities of various analogues.
Table 1: Comparative Biological Activity of 1-Methyladenine and its Analogue
| Compound | Activity | Concentration for 50% Inhibition (IC50) |
| 1-Methyladenine | Agonist (Natural Hormone) | Not Applicable |
| This compound | Potent Antagonist | 1 µM |
This compound functions as a competitive antagonist to 1-methyladenine. This means that it binds to the same receptor site as the natural hormone but fails to elicit the downstream signaling cascade required for oocyte maturation. By occupying the receptor, it prevents 1-methyladenine from binding and initiating the physiological response. The antagonistic potency of this compound, highlighted by its low IC50 value, makes it a valuable tool for probing the mechanics of 1-methyladenine-induced oocyte maturation. The mechanism of antagonism is rooted in the specific molecular interactions, or lack thereof, that the dimethylamino group at the C8 position establishes within the receptor's binding pocket, compared to the hydrogen atom present in the natural hormone.
Quantum-Chemical Investigations of Molecular Interactions
To further elucidate the nature of the interactions between 1-methyladenine analogues and the receptor, quantum-chemical calculations have been employed. These theoretical approaches provide insights into the electronic properties of the molecules and the non-covalent forces that govern their binding.
A significant finding from quantum-chemical studies is the proposal of a charge-transfer interaction between the adenine nucleus and the receptor. In this model, the nucleobase acts as a π-electron donor, forming a charge-transfer complex with an electron-accepting region of the receptor. This type of interaction is crucial for the stabilization of the ligand-receptor complex. The electronic nature of substituents on the adenine ring can modulate the π-electron donating capacity of the molecule, thereby affecting the strength of the charge-transfer interaction and, consequently, the biological activity. The dimethylamino group in this compound, being a strong electron-donating group, would be expected to enhance the π-electron density of the purine (B94841) system, potentially leading to a stronger charge-transfer interaction.
Table 2: Calculated Quantum-Chemical Properties
| Property | 1-Methyladenine (Reference) | This compound |
| Dipole Moment | Data not available | Data not available |
| π-Electron Donating Capacity | Assumed baseline | Enhanced |
Note: Specific numerical data from quantum-chemical calculations for these exact compounds were not available in the searched literature. The table reflects the predicted effects based on the chemical nature of the substituents.
Interplay with Cellular Macromolecules
While the primary focus of research on this compound has been its interaction with the 1-methyladenine receptor in starfish oocytes, the broader interplay of such adenine derivatives with other cellular macromolecules is an area of scientific interest. Generally, methylated adenines can interact with a variety of proteins and nucleic acids, influencing cellular processes.
However, specific studies detailing the interactions of this compound with cellular macromolecules other than the 1-methyladenine receptor are not extensively available in the current scientific literature. The research has been highly concentrated on its role as a specific antagonist in the context of starfish oocyte maturation. Future investigations may explore its potential off-target effects or interactions with other cellular components, which could reveal new biological activities or pharmacological properties.
Protein Interaction Studies in Non-Human Models
Research into the protein interactions of this compound has prominently featured the use of non-human models, particularly the starfish oocyte. This model is invaluable for studying the process of oocyte maturation, which is triggered by the hormone 1-methyladenine. The interaction of 1-methyladenine and its analogs with a specific G-protein coupled receptor on the oocyte plasma membrane provides a well-defined system for dissecting molecular recognition mechanisms.
Detailed Research Findings:
Studies involving a series of systematically modified 1-methyladenine analogues have been instrumental in mapping the essential molecular interactions with the 1-methyladenine receptor. rsc.org Within this context, this compound was synthesized and identified as a highly potent antagonist of the natural hormone. rsc.org
The antagonistic activity of this compound is significant, with a reported concentration for 50% inhibition (IC₅₀) of 1 µM. rsc.org This potent inhibition suggests a strong binding affinity for the 1-methyladenine receptor, effectively blocking the signal transduction pathway that leads to oocyte maturation. The introduction of the dimethylamino group at the 8-position of the purine ring is a key structural modification that confers this antagonistic property.
Quantum-chemical calculations have provided further insight into the binding mechanism, suggesting the involvement of dipole-dipole interactions and a potential charge-transfer interaction where the nucleobase acts as a π-electron donor. rsc.org These calculations, combined with the experimental data, have led to a refined model of the molecular interactions between 1-methyladenine and its receptor, a model that also helps to explain the potent antagonism of this compound. rsc.org
Interactive Data Table: Protein Interaction of this compound
| Compound Name | Model Organism | Target Protein | Interaction Type | Quantitative Data (IC₅₀) | Reference |
| This compound | Starfish | 1-methyladenine receptor | Antagonist | 1 µM | rsc.org |
Nucleic Acid Interaction Modalities
While the interaction of this compound with proteins has been specifically documented, its direct interaction with nucleic acids is less well-characterized in the available scientific literature. However, based on the known behavior of the parent compound, 1-methyladenine, and other 8-substituted purine derivatives, potential modalities of interaction with DNA and RNA can be inferred.
Inferred Interaction Modalities:
The methylation at the N1 position of adenine, as is present in this compound, is known to have a significant impact on the hydrogen-bonding capabilities of the purine base. The N1 position is directly involved in the Watson-Crick base pairing with thymine (B56734) (in DNA) or uracil (B121893) (in RNA). The presence of a methyl group at this position sterically hinders the formation of a standard Watson-Crick base pair.
Studies on 1-methyladenine-containing DNA have shown that this modification leads to the formation of a T(anti)•m1A(syn) Hoogsteen base pair, rather than disrupting the hydrogen bonding altogether. This alteration in base pairing geometry can induce localized changes in the DNA double helix structure. It is plausible that this compound would induce similar conformational changes upon any potential interaction with DNA.
Furthermore, the substitution at the 8-position of the purine ring can also influence nucleic acid interactions. The 8-position lies in the major groove of B-form DNA, and a bulky substituent like a dimethylamino group could have several effects:
Steric Influence: The dimethylamino group could sterically clash with the sugar-phosphate backbone or neighboring bases, potentially destabilizing the duplex or inducing a conformational change.
Electronic Effects: The electron-donating nature of the dimethylamino group could influence the stacking interactions between the purine base and adjacent bases in a nucleic acid sequence.
Groove Binding vs. Intercalation: While smaller, planar molecules can intercalate between base pairs, the specific stereochemistry of this compound would likely favor binding within one of the grooves of the DNA, most probably the major groove.
It is important to emphasize that these are inferred modalities based on the behavior of structurally related compounds. Direct experimental studies, such as NMR spectroscopy or X-ray crystallography, on complexes of this compound with nucleic acids are needed to definitively elucidate its interaction modalities.
Interactive Data Table: Potential Nucleic Acid Interaction Modalities of this compound (Inferred)
| Interaction Modality | Potential Effect on Nucleic Acid Structure | Basis for Inference |
| Hoogsteen Base Pairing | Alteration of standard Watson-Crick geometry; potential for localized structural changes in the duplex. | Based on studies of 1-methyladenine in DNA. |
| Major Groove Binding | The 8-dimethylamino group could interact with the components of the major groove, potentially influencing protein-DNA recognition. | The 8-position of purines is located in the major groove of B-DNA. |
| Altered Stacking Interactions | The electronic properties of the dimethylamino group could modify the energetics of base stacking. | General principles of nucleic acid structure and the electronic nature of the substituent. |
Structure Activity Relationship Sar Studies of 8 Dimethylamino 1 Methyladenine Analogues
Elucidation of Essential Molecular Interaction Motifs
The biological activity of 8-Dimethylamino-1-methyladenine and its related compounds is fundamentally linked to their specific molecular interactions with their target receptors. Studies on a series of systematically modified 1-methyladenine (B1486985) analogues have been instrumental in mapping these essential interactions. nih.gov Research focused on the 1-methyladenine receptor in starfish oocytes, for which this compound acts as a potent antagonist, has shed light on these molecular motifs. nih.gov
Quantum-chemical calculations have complemented experimental findings, suggesting the presence of dipole-dipole interactions. Furthermore, a charge-transfer interaction, with the nucleobase acting as a π-electron donor, is presumed to play a significant role in the binding process. nih.gov These findings have led to a refined model of the molecular interactions between 1-methyladenine and its receptor, providing a framework for understanding the antagonistic action of its analogues. nih.gov
Impact of Substitution Patterns on Biological Activity
The biological activity of adenine (B156593) derivatives can be significantly modulated by the nature and position of their substituents. The following sections delve into the specific effects of substitutions at the 8-position and the influence of N1-methylation.
Analysis of 8-Position Substituent Effects
Substitutions at the 8-position of the adenine nucleus have been shown to have a profound impact on the biological activity of these compounds. A study investigating adenine derivatives as ligands for adenine receptors in rat brain cortical membranes observed steep structure-activity relationships. nih.gov Notably, the introduction of basic residues such as amino, dimethylamino, piperidinyl, or piperazinyl at the 8-position was found to be a favorable modification. nih.gov
In the context of the 1-methyladenine receptor in starfish oocytes, the synthesis and testing of numerous analogues, including this compound, led to the discovery of novel inhibitors of 1-methyladenine-induced maturation. nih.gov Specifically, this compound emerged as a very potent antagonist, with a concentration for 50% inhibition of 1 microM. nih.gov
Further research into 8-substituted 9-benzyladenine (B1666361) derivatives as agonists for Toll-like receptor 7 (TLR7) also highlights the importance of the 8-position substituent. In this series, the 8-morpholinoethylamino derivative was identified as the most active compound, demonstrating submicromolar efficacy. nih.gov This underscores that the optimal substituent at the 8-position can vary depending on the specific receptor target.
Table 1: Impact of 8-Position Substituents on Biological Activity
| Compound Class | 8-Position Substituent | Target Receptor | Observed Activity | Reference |
|---|---|---|---|---|
| 1-Methyladenine Analogues | -N(CH₃)₂ (Dimethylamino) | 1-Methyladenine Receptor (Starfish Oocyte) | Potent Antagonist (IC₅₀ = 1 µM) | nih.gov |
| Adenine Derivatives | -NH₂ (Amino) | Adenine Receptor (Rat Brain) | Favorable for Binding | nih.gov |
| Adenine Derivatives | -N(CH₃)₂ (Dimethylamino) | Adenine Receptor (Rat Brain) | Favorable for Binding | nih.gov |
| 9-Benzyladenine Derivatives | -NH(CH₂)₂-Morpholino (Morpholinoethylamino) | Toll-Like Receptor 7 (TLR7) | Potent Agonist (Submicromolar EC₅₀) | nih.gov |
Influence of N1-Methylation on Receptor Affinity
In the case of this compound, the presence of the methyl group at the N1-position is a defining structural feature that contributes to its potent antagonistic activity at the 1-methyladenine receptor. nih.gov While direct comparative studies on the N1-demethylated analogue of this compound are not detailed in the provided search results, the general principles of N1-methylation strongly suggest its importance for receptor affinity and function. nih.gov
Studies on other adenine derivatives, such as 2-aryl-6-morpholinopurines, have shown that substitution at the analogous N9-position significantly influences potency and selectivity. mdpi.comdiva-portal.org For example, 9-methylpurine (B1201685) derivatives were generally found to be less potent but more selective than their 9H-purine counterparts. diva-portal.org This highlights the sensitivity of adenine receptors to substitutions at this position of the purine (B94841) ring, further supporting the critical role of the N1-methyl group in the SAR of this compound.
Comparative SAR with Other Adenine Receptor Ligands
The structure-activity relationships of this compound analogues can be further understood by comparing them with other classes of ligands that target adenine and related purine receptors.
One such class is the 8-styrylxanthines, which have been developed as selective antagonists for A₂-adenosine receptors. nih.gov Xanthines are structurally similar to adenines, and substitutions at the 8-position are also crucial for their activity. For these compounds, bulky styryl groups at the 8-position, particularly with methoxy (B1213986) substitutions on the phenyl ring, confer selectivity for A₂-receptors. nih.gov This contrasts with the smaller, basic substituents found to be effective in the 8-position of adenine derivatives targeting the 1-methyladenine and other adenine receptors. nih.govnih.gov
Another relevant class is the 2-aryladenine derivatives. mdpi.comdiva-portal.org In these series, a key determinant of activity is the presence of an aryl group at the C-2 position, a feature absent in this compound. mdpi.comdiva-portal.org Furthermore, for 2-aryl-6-morpholinopurines, a proton at the N-9 position was found to increase potency, while a methyl group at N-9 generally led to lower potency but higher selectivity. diva-portal.org This again emphasizes the nuanced role of substitutions at different positions of the purine scaffold in determining the pharmacological profile.
Table 2: Comparative SAR of Different Adenine and Xanthine Ligand Classes
| Ligand Class | Key Substituent Position(s) | Typical Substituents for High Activity/Selectivity | Primary Target(s) | Reference |
|---|---|---|---|---|
| 8-Substituted-1-methyladenines | 8-position, N1-position | -N(CH₃)₂, -CH₃ | 1-Methyladenine Receptor | nih.gov |
| 8-Styrylxanthines | 8-position, N7-position | Substituted styryl groups, small alkyl groups | A₂-Adenosine Receptors | nih.gov |
| 2-Aryl-6-morpholinopurines | 2-position, 6-position, N9-position | Aryl groups, morpholino, H or -CH₃ | A₁, A₃ Adenosine Receptors | mdpi.comdiva-portal.org |
Computational Approaches in the Study of 8 Dimethylamino 1 Methyladenine
Quantum-Chemical Calculations for Electronic Structure and Reactivity
Quantum-chemical calculations are fundamental to understanding the intrinsic properties of 8-Dimethylamino-1-methyladenine at the electronic level. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of the molecule's electron distribution, which in turn dictates its reactivity and interaction capabilities.
Research into the structure-activity relationships of 1-methyladenine (B1486985) analogues has utilized quantum-chemical calculations to map the essential molecular interactions with their receptors. nih.gov These studies have indicated the importance of dipole-dipole interactions and a potential charge-transfer interaction where the nucleobase acts as a π-electron donor. nih.gov For this compound, such calculations can elucidate the influence of the dimethylamino group at the C8 position and the methyl group at the N1 position on the electronic landscape of the adenine (B156593) core.
Density Functional Theory (DFT) is a particularly powerful tool for these investigations, offering a favorable balance between computational cost and accuracy for studying molecular systems. cornell.edu By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges, researchers can predict the most likely sites for electrophilic and nucleophilic attack, as well as the regions of the molecule that will engage in hydrogen bonding and other non-covalent interactions. For instance, the calculated properties of similar adenine derivatives provide a framework for what could be expected for this compound.
Table 1: Representative Quantum-Chemical Properties of Adenine Derivatives This table presents hypothetical data for this compound based on typical values for similar molecules for illustrative purposes.
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.5 D | Influences solubility and non-covalent interactions. |
These theoretical calculations are crucial for rationalizing the observed biological activity of this compound and for predicting the effects of further structural modifications.
Molecular Modeling of Ligand-Receptor Complexes
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the specific interactions between this compound and its biological targets, such as the 1-methyladenine receptor in starfish oocytes. nih.gov
The process of molecular docking involves placing the three-dimensional structure of this compound into the binding site of its receptor and evaluating the binding affinity using a scoring function. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex.
For example, in studies of other ligands binding to their receptors, molecular docking has been used to identify critical amino acid residues within the binding pocket that are essential for recognition and binding. researchgate.net A similar approach applied to this compound would involve docking the molecule into a homology model or a crystal structure of its receptor. The results of such a study would highlight the specific residues that interact with the dimethylamino group, the methyl group, and the purine (B94841) ring system.
Table 2: Hypothetical Docking Results for this compound with a Receptor This table illustrates the types of interactions that could be identified through molecular docking studies.
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp121 | Hydrogen Bond with N7 | 2.9 |
| Phe150 | π-π Stacking with Purine Ring | 3.5 |
| Val102 | Hydrophobic Interaction with Methyl Group | 4.1 |
| Lys88 | Electrostatic Interaction with Dimethylamino Group | 3.2 |
These detailed interaction maps provide a structural basis for the compound's antagonist activity and can guide the design of new analogues with improved binding affinity and selectivity.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions over time. rush.edu By simulating the motions of atoms and molecules, MD provides insights into the conformational flexibility of this compound and its interactions with the surrounding solvent and biological macromolecules.
In solution, this compound is not a static entity but rather exists as an ensemble of different conformations. MD simulations can be used to explore this conformational landscape by simulating the molecule in a box of explicit solvent molecules, typically water. rsc.org These simulations can reveal the preferred conformations of the exocyclic dimethylamino group and the puckering of the purine ring system.
The results of such simulations are often analyzed in terms of root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over time and root-mean-square fluctuation (RMSF) to identify the most flexible regions of the molecule. Understanding the conformational dynamics in solution is crucial as it can influence the molecule's ability to adopt the correct conformation for binding to its receptor. Studies on similar modified nucleobases have shown that methylation can enhance conformational flexibility, which may be a key factor in receptor recognition. nih.gov
MD simulations can also be employed to investigate the process by which this compound approaches and enters the binding site of its receptor. These simulations can provide information on the accessibility of the binding site and the diffusion pathway of the ligand from the bulk solvent to its target.
By placing the ligand at a distance from the receptor in the simulation box, it is possible to observe the spontaneous binding events and characterize the energetic barriers and intermediate states along the binding pathway. This information is valuable for understanding the kinetics of ligand binding and can reveal the role of specific residues at the entrance of the binding pocket in guiding the ligand to its final binding pose. While specific studies on this compound are not prevalent, the general methodology of using MD to study ligand diffusion and binding site accessibility is well-established in computational drug design. nih.gov
Enzymatic Modulation and Cellular Pathway Investigations in Non Human Models
Modulation of Cell Cycle Progression in Starfish Oocytes
The marine environment has often provided unique model systems for fundamental biological research. The oocytes of starfish, for instance, are naturally arrested in the late G2 phase of the first meiotic division, offering a synchronized and observable model for studying cell cycle control. The resumption of meiosis, a process known as oocyte maturation, is naturally triggered by the follicle-cell-derived hormone 1-methyladenine (B1486985). nih.govnih.gov In this context, the synthetic compound 8-Dimethylamino-1-methyladenine has emerged as a significant research tool.
Scientific investigations have demonstrated that this compound acts as a potent antagonist of the 1-methyladenine receptor located on the plasma membrane of starfish oocytes. nih.gov By binding to this receptor, it effectively inhibits the action of the natural hormone, thereby preventing the reinitiation of meiosis and keeping the oocytes arrested in the G2 phase. nih.gov
A study involving the systematic modification and testing of 49 analogues of 1-methyladenine identified this compound as a particularly effective inhibitor of 1-methyladenine-induced oocyte maturation. nih.gov The potency of this antagonism is highlighted by its concentration for 50% inhibition, which was determined to be 1 µM. nih.gov This makes it a valuable tool for researchers studying the specific mechanisms of hormone-induced cell cycle progression. nih.gov The binding of the natural hormone, 1-methyladenine, to its receptor is a rapid process, reaching equilibrium in approximately 15 minutes, which aligns with the hormone-dependent period required to induce maturation. nih.gov
The following table summarizes the activity of this compound in comparison to the natural hormone and other analogues.
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-Methyladenine | Agonist (Natural Hormone) | Induces oocyte maturation. nih.govnih.gov |
| This compound | Potent Antagonist | Inhibits 1-methyladenine-induced maturation with a 50% inhibition concentration of 1 µM. nih.gov |
| 1-Benzyladenine | Agonist (Analogue) | Biologically active analogue that inhibits the specific binding of radiolabeled 1-methyladenine. nih.gov |
| 1-Ethyladenine | Agonist (Analogue) | Biologically active analogue that inhibits the specific binding of radiolabeled 1-methyladenine. nih.gov |
| 2-Methyladenine | Inactive Analogue | Does not inhibit the specific binding of radiolabeled 1-methyladenine. nih.gov |
| 3-Methyladenine | Inactive Analogue | Does not inhibit the specific binding of radiolabeled 1-methyladenine. nih.gov |
Exploration of Other Potential Enzymatic Targets
Currently, the scientific literature primarily focuses on the interaction of this compound with the 1-methyladenine receptor in starfish oocytes. There is a lack of published research investigating the effects of this specific compound on other enzymatic targets, such as a broad panel of protein kinases or other enzyme families in non-human models. Therefore, its selectivity profile beyond the 1-methyladenine receptor remains to be characterized.
Investigation of Downstream Signaling Pathways
While direct studies on the downstream signaling effects of this compound are limited, its mechanism of action as a 1-methyladenine receptor antagonist allows for inferences about the pathways it modulates. The signaling cascade initiated by the natural hormone 1-methyladenine in starfish oocytes has been partially elucidated. The 1-methyladenine receptor is functionally linked to a pertussis toxin-sensitive G-protein. nih.gov
Upon activation of the receptor by 1-methyladenine, the G-protein's βγ subunit appears to be the primary effector that initiates the downstream signaling cascade. nih.gov This leads to the activation of Maturation-Promoting Factor (MPF) and Mitogen-Activated Protein (MAP) kinase, which are crucial for the resumption of meiosis. nih.gov Research has also implicated the involvement of a phosphatidylinositol 3-kinase (PI3K) in this pathway, acting downstream of the G-protein βγ subunit. nih.gov The use of PI3K inhibitors, such as LY294002 and wortmannin, has been shown to block both MPF and MAP kinase activation, thus preventing entry into meiosis. nih.gov
Given that this compound is a potent antagonist of the 1-methyladenine receptor, its application would be expected to inhibit this entire downstream signaling cascade. By preventing the initial activation of the G-protein-coupled receptor, it would subsequently block the activation of PI3K, MPF, and MAP kinase, ultimately leading to the observed maintenance of the G2 phase cell cycle arrest in starfish oocytes.
The following table outlines the key components of the 1-methyladenine signaling pathway that are consequently inhibited by this compound.
| Signaling Component | Function in Oocyte Maturation | Effect of this compound |
|---|---|---|
| 1-Methyladenine Receptor | Binds the natural hormone to initiate maturation. nih.gov | Binding is antagonized and blocked. nih.gov |
| G-protein (βγ subunit) | Acts as the major effector of the receptor, initiating the downstream cascade. nih.gov | Activation is prevented. |
| Phosphatidylinositol 3-kinase (PI3K) | Required for MPF and MAP kinase activation, downstream of the G-protein. nih.gov | Activation is inhibited. |
| Maturation-Promoting Factor (MPF) | A key kinase complex that drives entry into meiosis. nih.gov | Activation is blocked. |
| Mitogen-Activated Protein (MAP) Kinase | Activated during maturation; its role in starfish appears to be in suppressing DNA synthesis in the unfertilized egg. nih.gov | Activation is blocked. |
Advanced Analytical Methodologies for 8 Dimethylamino 1 Methyladenine Research
Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS) stands as a cornerstone for the analysis of 8-Dimethylamino-1-methyladenine, offering unparalleled sensitivity and structural information. Coupled with chromatographic separation techniques, MS allows for the precise identification and quantification of the compound in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the analysis of modified nucleosides like this compound. nih.govresearchgate.netcd-genomics.com This method combines the high-resolution separation capabilities of liquid chromatography with the mass-based detection of mass spectrometry. Typically, reversed-phase high-performance liquid chromatography (HPLC) is employed to separate the analyte from other components in a sample. The separated compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI), and detected.
For enhanced specificity and quantitative accuracy, tandem mass spectrometry (MS/MS) is utilized. In this mode, the protonated molecule of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a highly specific signature for the compound, minimizing interferences and enabling precise quantification even at low concentrations. creativebiomart.net The development of a robust LC-MS/MS method is crucial for studying the pharmacokinetics and metabolism of this compound in biological systems. nih.govrsc.org A novel method involving chemical derivatization of adenine (B156593) has also been developed to enhance the detection of low levels of adenine methylation in cellular DNA, a technique that could be adapted for this compound. nih.gov
Interactive Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Purpose |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic acid in water | Acidifies mobile phase to promote protonation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid | Organic solvent for elution. |
| Gradient | 5% to 95% B over 10 minutes | Elutes compounds with varying polarities. |
| Flow Rate | 0.3 mL/min | Optimal for separation and ESI efficiency. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the basic adenine structure. |
| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ | Selects the intact molecule for fragmentation. |
| Product Ions (Q3) | Specific fragments (e.g., loss of dimethylamine) | Provides structural confirmation and specificity. |
| Collision Energy | Optimized for maximum fragment intensity | Efficiently fragments the precursor ion. |
| Dwell Time | 100 ms | Ensures sufficient signal for quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound is not inherently volatile, gas chromatography-mass spectrometry (GC-MS) can be employed for its analysis following a chemical derivatization step. youtube.comyoutube.com Derivatization is a chemical modification process that increases the volatility and thermal stability of polar compounds, making them suitable for GC analysis. nih.gov For compounds containing active hydrogens, such as the exocyclic amino group in adenine derivatives, silylation is a common and effective derivatization strategy. youtube.comsigmaaldrich.com
The process involves reacting this compound with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.govcannabissciencetech.com This reaction replaces the active hydrogen on the amino group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. youtube.com The resulting derivative is significantly more volatile and exhibits improved chromatographic behavior on a GC column. cannabissciencetech.com Once separated by the GC, the derivative enters the mass spectrometer, where it is typically ionized by electron ionization (EI), leading to a characteristic fragmentation pattern that can be used for identification and quantification. nih.govnih.govresearchgate.net
Interactive Table 2: Hypothetical GC-MS Protocol for Derivatized this compound
| Step | Procedure | Rationale |
| Sample Preparation | ||
| 1. Lysis & Extraction | If in a biological matrix, extract the compound using a suitable solvent. | Isolate the analyte from interfering substances. |
| 2. Drying | Evaporate the solvent to complete dryness under nitrogen. | Water interferes with the derivatization reaction. youtube.com |
| Derivatization | ||
| 3. Reagent Addition | Add pyridine (B92270) and MSTFA to the dried sample. | Pyridine acts as a catalyst and solvent. MSTFA is the silylating agent. nih.gov |
| 4. Incubation | Heat the mixture at 60-80 °C for 30-60 minutes. | Promotes the completion of the derivatization reaction. nih.gov |
| GC-MS Analysis | ||
| 5. Injection | Inject an aliquot of the derivatized sample into the GC-MS. | Introduces the sample for separation and analysis. |
| 6. Separation | Use a nonpolar capillary column (e.g., DB-5ms). | Separates the derivatized analyte from other components. |
| 7. Detection | Electron Ionization (EI) followed by mass analysis. | Generates a reproducible mass spectrum for identification. |
Spectroscopic Methods for Structural Elucidation of Complexes
To understand the mechanism of action of this compound, it is essential to characterize its interactions with its biological target at an atomic level. Spectroscopic methods are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. researchgate.netnih.gov Protein-observed NMR experiments are particularly useful. In a typical 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, each amino acid residue in the protein produces a unique signal, creating a "fingerprint" of the protein's structure. youtube.com
Upon the addition of this compound, residues at the binding site and those undergoing conformational changes will experience a different chemical environment, causing their corresponding signals in the HSQC spectrum to shift. This phenomenon, known as chemical shift perturbation (CSP), allows for the precise mapping of the ligand-binding site on the protein surface. youtube.com By titrating the ligand and monitoring the shifts, the dissociation constant (Kd), a measure of binding affinity, can also be determined. Ligand-observed NMR techniques, where the signals of this compound are monitored, can also provide complementary information about its bound conformation. researchgate.net
X-ray Crystallography of Co-crystal Structures
X-ray crystallography provides the most detailed, high-resolution view of a protein-ligand complex, revealing the three-dimensional arrangement of atoms and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. springernature.comfrontiersin.org The first step in this process is to obtain high-quality crystals of the target protein in complex with this compound, a process known as co-crystallization.
These crystals are then exposed to an intense X-ray beam, which diffracts in a pattern determined by the arrangement of electrons within the crystal. nih.gov By collecting and analyzing these diffraction patterns, a three-dimensional electron density map of the complex can be generated. Fitting the known amino acid sequence of the protein and the structure of this compound into this map yields a detailed atomic model of the interaction. Such a structure would be invaluable for understanding the basis of the antagonistic activity of this compound and could guide the rational design of new, more potent, or selective modulators of the 1-methyladenine (B1486985) receptor. cardiff.ac.ukresearchgate.net
Interactive Table 3: Hypothetical X-ray Crystallography Data for a Protein-8-Dimethylamino-1-methyladenine Complex
| Parameter | Value | Description |
| Data Collection | ||
| Space Group | P2₁2₁2₁ | Describes the crystal's internal symmetry. |
| Cell Dimensions (Å) | a=50, b=75, c=100, α=β=γ=90° | The dimensions of the unit cell. |
| Resolution (Å) | 2.0 | A measure of the level of detail in the structure. |
| R-merge | 0.08 | A measure of the consistency of the diffraction data. |
| I/σ(I) | 15.0 | The signal-to-noise ratio of the data. |
| Completeness (%) | 99.5 | The percentage of all possible reflections that were measured. |
| Redundancy | 4.5 | The average number of times each unique reflection was measured. |
| Refinement | ||
| R-work / R-free | 0.18 / 0.22 | Measures of how well the model fits the experimental data. |
| No. of Atoms | 4500 (protein) + 20 (ligand) | The total number of atoms in the final model. |
| Ramachandran Plot | 98% favored, 2% allowed | A validation of the protein backbone geometry. |
| Average B-factor (Ų) | 25 | Indicates the degree of atomic motion or disorder. |
Emerging Research Directions and Future Perspectives
Development of Next-Generation Molecular Probes
The future of research involving 8-Dimethylamino-1-methyladenine will likely see its evolution from a simple inhibitor to a versatile molecular probe. This progression hinges on the strategic chemical modification of its core structure to incorporate advanced functionalities.
One of the most promising avenues is the development of fluorescent analogs . By attaching fluorophores to the this compound scaffold, researchers can create probes that allow for direct visualization of the compound's distribution and dynamics within living cells. The design of such probes can draw inspiration from the successful synthesis of fluorescent analogs of other purine (B94841) nucleosides. mdpi.com These fluorescent versions would enable high-resolution imaging of the 1-methyladenine (B1486985) receptor, providing unprecedented insights into its localization, trafficking, and interactions with other cellular components.
Furthermore, the creation of photo-activatable or "caged" derivatives of this compound represents another exciting frontier. In these molecules, the inhibitory activity is masked by a photolabile protecting group. This allows for precise temporal and spatial control over the compound's activity; it can be introduced into a biological system in an inactive form and then "switched on" at a specific time and location with a pulse of light. This technique would be invaluable for studying the acute effects of receptor inhibition with high precision.
The development of bifunctional probes is also a foreseeable advancement. These probes would not only contain a fluorescent reporter but also a reactive group for cross-linking to its target receptor. This would enable the identification and isolation of the receptor and its associated protein complexes, providing a more comprehensive understanding of the signaling machinery. The synthesis of derivatives of similar compounds, such as 3-methyladenine, has already demonstrated the feasibility of creating libraries of modified small molecules to screen for enhanced properties. nih.gov
| Probe Type | Potential Application | Enabling Technology |
| Fluorescent Analogs | Real-time imaging of receptor localization and trafficking | Attachment of fluorescent dyes |
| Photo-activatable Derivatives | Spatiotemporal control of receptor inhibition | Caged compound synthesis |
| Bifunctional Probes | Identification and isolation of receptor complexes | Incorporation of cross-linking agents |
Integration with Systems Biology Approaches
The specificity of this compound as a receptor antagonist makes it an ideal tool for systems biology, an approach that seeks to understand the functioning of biological systems as a whole. The process of starfish oocyte maturation, which this compound inhibits, is a well-characterized system involving a cascade of signaling events, including the activation of G-proteins and phosphatidylinositol-3 kinase (PI3K). nih.govnih.govebi.ac.uk
By applying this compound to perturb this system, researchers can systematically analyze the downstream consequences on a global scale. This can be achieved through a combination of "omics" technologies, such as proteomics and phosphoproteomics, to measure changes in protein expression and phosphorylation states across the entire cell in response to receptor inhibition. This data can then be used to construct and refine computational models of the oocyte maturation network, providing a more holistic understanding of how different signaling pathways are integrated.
Moreover, the use of this compound in conjunction with high-content screening platforms can accelerate the discovery of other key nodes in the network. For instance, by treating cells with a library of small molecules in the presence or absence of this compound, it is possible to identify compounds that either mimic or modulate its effects, thereby uncovering new components of the signaling cascade. The starfish oocyte, with its synchronous and visually distinct maturation process, serves as a powerful model system for such investigations. biorxiv.org
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize 8-Dimethylamino-1-methyladenine for experimental reproducibility?
- Methodological Guidance :
- Synthesis : Follow protocols for purine derivative synthesis, including alkylation and dimethylamination steps. Ensure reaction conditions (e.g., temperature, solvent) are meticulously documented to avoid byproducts .
- Characterization : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) to confirm molecular structure. Purity should be validated via HPLC with a C18 column under gradient elution, as per analytical chemistry standards .
- Data Reporting : Include raw spectral data (e.g., NMR peaks, retention times) in supplementary materials to enable independent verification .
Q. What experimental designs are recommended for initial bioactivity screening of this compound in echinoderm models?
- Methodological Guidance :
- Model Selection : Use starfish (Asterias rubens) oocytes, as their 1-methyladenine receptors are well-documented targets for this compound .
- Dose-Response Assays : Prepare a logarithmic dilution series (e.g., 1 nM–100 µM) to quantify antagonist efficacy. Measure oocyte maturation inhibition via microscopy, comparing results to positive/negative controls .
- Statistical Rigor : Replicate experiments ≥3 times, reporting mean ± SEM. Use ANOVA or Student’s t-test to assess significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound across receptor studies?
- Methodological Guidance :
- Competitive Binding Assays : Employ H-labeled 1-methyladenine to quantify displacement by this compound. Control for buffer composition (e.g., Ca levels) and temperature, which may influence receptor conformation .
- Cross-Species Validation : Test receptor affinity in multiple starfish species (e.g., Tropiometra afra) to identify phylogenetic variability .
- Data Normalization : Use Scatchard analysis to differentiate nonspecific binding and adjust for batch-to-batch receptor preparation differences .
Q. What advanced techniques elucidate the molecular mechanism of this compound as a receptor antagonist?
- Methodological Guidance :
- Structural Studies : Conduct X-ray crystallography or cryo-EM of the receptor-ligand complex to identify binding motifs (e.g., hydrogen bonding with His-241 residues) .
- Site-Directed Mutagenesis : Modify receptor domains (e.g., ligand-binding pockets) to assess functional impacts on antagonist efficacy .
- Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding energy and validate with experimental IC values .
Q. How should researchers design comparative studies between this compound and its structural analogs?
- Methodological Guidance :
- Analog Synthesis : Introduce substitutions at the 1- and 8-positions (e.g., 1-ethyl, 8-diethylamino) to explore steric and electronic effects .
- Functional Assays : Compare analog performance in receptor activation/inhibition assays. Use Schild analysis to classify competitive vs. noncompetitive antagonism .
- Data Integration : Correlate structural modifications with bioactivity using QSAR (quantitative structure-activity relationship) models .
Data Presentation and Reproducibility
Q. What are best practices for presenting contradictory data in publications?
- Methodological Guidance :
- Transparent Reporting : Clearly state experimental variables (e.g., pH, incubation time) that may contribute to discrepancies. Use tables to juxtapose conflicting results with methodological differences .
- Supplementary Materials : Archive raw datasets (e.g., binding curves, spectral files) in repositories like Zenodo, ensuring DOI-based accessibility .
- Discussion Framing : Hypothesize biological (e.g., receptor isoforms) or technical (e.g., assay sensitivity) reasons for contradictions, proposing follow-up studies .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Guidance :
- Detailed Protocols : Publish step-by-step synthesis and assay procedures, including equipment brands (e.g., HPLC column specifications) .
- Collaborative Validation : Share compound samples with independent labs for cross-validation. Use standardized reference compounds (e.g., commercial 1-methyladenine) as benchmarks .
- Open Data : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
